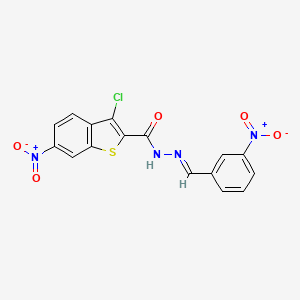![molecular formula C15H17N3O2S B5886122 2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)
2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide involves the inhibition of specific enzymes and pathways in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also inhibits the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. This compound has also been shown to have a positive effect on certain physiological processes, including wound healing and tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide in lab experiments include its ability to inhibit specific enzymes and pathways in the body, its antimicrobial and anti-inflammatory properties, and its potential use as a diagnostic tool. However, limitations of using this compound in lab experiments include the need for specific equipment and expertise to synthesize and purify the compound, and the potential for toxicity and other adverse effects.
Direcciones Futuras
There are several future directions for research on 2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another potential area of research is the investigation of the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of new drug delivery systems that improve the efficacy and safety of this compound.
Métodos De Síntesis
The synthesis of 2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide involves a series of chemical reactions. The first step involves the reaction of 2-aminobenzothiazole with 2,2-dimethylpropanoic anhydride, which results in the formation of 2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide. This compound can be purified using various methods, including column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
Propiedades
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-15(2,3)13(20)17-11-7-5-4-6-10(11)12(19)18-14-16-8-9-21-14/h4-9H,1-3H3,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYBRUFGHUNHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-dimethylpropanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)

![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)



![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)


![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)